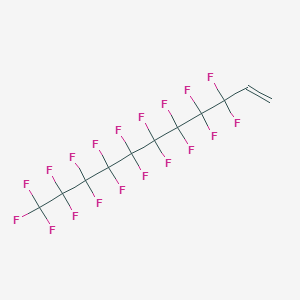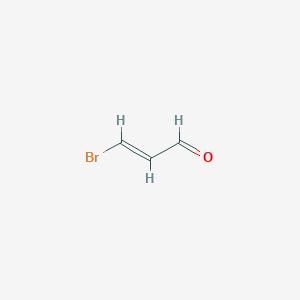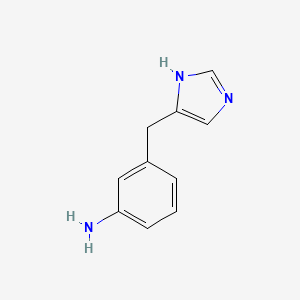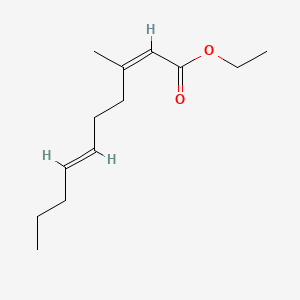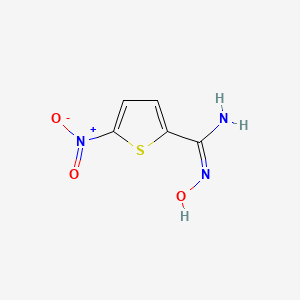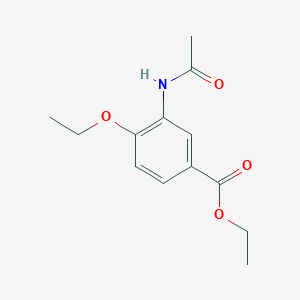![molecular formula C7H14N2Si B13803437 2,3-Diaza-7-silaspiro[4.5]decane (9CI)](/img/structure/B13803437.png)
2,3-Diaza-7-silaspiro[4.5]decane (9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diaza-7-silaspiro[4.5]decane (9CI): is a chemical compound with the molecular formula C7H14N2Si. It is a member of the spiro compound family, characterized by a unique spirocyclic structure where two rings are connected through a single silicon atom.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diaza-7-silaspiro[4.5]decane (9CI) typically involves the reaction of a silicon-containing precursor with a nitrogen-containing reagent under controlled conditions. One common method involves the use of a silane compound and a diazomethane derivative. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
化学反応の分析
Types of Reactions: 2,3-Diaza-7-silaspiro[4.5]decane (9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one of its atoms is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while reduction may produce silane derivatives .
科学的研究の応用
Chemistry: In chemistry, 2,3-Diaza-7-silaspiro[4.5]decane (9CI) is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the design of new drugs or as a probe to study biochemical pathways .
Medicine: In medicine, 2,3-Diaza-7-silaspiro[4.5]decane (9CI) is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology .
作用機序
The mechanism of action of 2,3-Diaza-7-silaspiro[4.5]decane (9CI) involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
2,3-Diaza-7-silaspiro[4.4]nonane: Similar spirocyclic structure but with a different ring size.
2,3-Diaza-7-silaspiro[5.5]undecane: Larger spirocyclic structure with additional carbon atoms.
2,3-Diaza-7-silaspiro[3.5]octane: Smaller spirocyclic structure with fewer carbon atoms.
Uniqueness: 2,3-Diaza-7-silaspiro[4.5]decane (9CI) is unique due to its specific ring size and the presence of both silicon and nitrogen atoms in its structure. This combination of elements and the spirocyclic arrangement confer unique chemical and physical properties, making it a valuable compound for various applications.
特性
分子式 |
C7H14N2Si |
|---|---|
分子量 |
154.28 g/mol |
InChI |
InChI=1S/C7H14N2Si/c1-2-7(6-10-3-1)4-8-9-5-7/h8-9H,1-6H2 |
InChIキー |
SVGGGDHGXBWWON-UHFFFAOYSA-N |
正規SMILES |
C1CC2(CNNC2)C[Si]C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


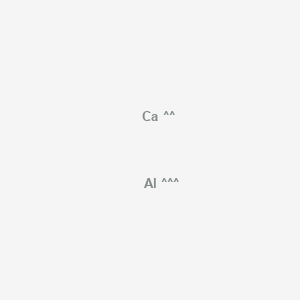

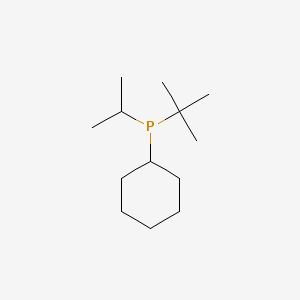
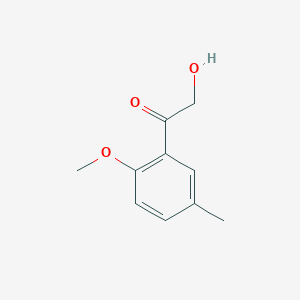
![Sodium;6-[(5-chloro-2-hydroxyphenyl)diazenyl]-5-hydroxynaphthalene-1-sulfonate](/img/structure/B13803394.png)
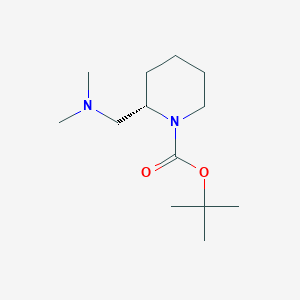
![(1R,4S)-2-bromobicyclo[2.2.1]hept-2-ene](/img/structure/B13803402.png)
